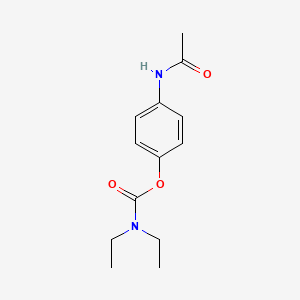

4-Acetamidophenyl diethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetamidophenyl diethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further linked to a diethylcarbamate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl diethylcarbamate typically involves the reaction of 4-acetamidophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

4-Acetamidophenol+Diethylcarbamoyl Chloride→4-Acetamidophenyl Diethylcarbamate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Acetamidophenyl diethylcarbamate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, the carbamate group can be hydrolyzed to yield 4-acetamidophenol and diethylamine.

Oxidation: The phenyl ring can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Hydrolysis: 4-Acetamidophenol, diethylamine.

Oxidation: Quinone derivatives.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential use in drug development, particularly as a prodrug that can release active pharmacophores in vivo.

Industry: It is used in the formulation of certain pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mécanisme D'action

The mechanism of action of 4-acetamidophenyl diethylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or pesticidal effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparaison Avec Des Composés Similaires

4-Acetamidophenol:

Diethylcarbamazine: An anthelmintic drug used to treat filarial infections.

Carbaryl: A carbamate insecticide used in agriculture.

Comparison: 4-Acetamidophenyl diethylcarbamate is unique due to its combined structural features of an acetamido group and a diethylcarbamate moiety. This combination imparts distinct chemical and biological properties, making it versatile for various applications. Unlike 4-acetamidophenol, which is primarily used for its analgesic properties, this compound has broader applications in both medicinal and industrial fields.

Activité Biologique

4-Acetamidophenyl diethylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 4-acetamidophenol with diethylcarbamoyl chloride. The reaction typically requires a base, such as triethylamine, and is conducted under anhydrous conditions to prevent hydrolysis. The general reaction can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as an enzyme inhibitor by forming stable complexes with the active sites of various enzymes, disrupting essential biochemical pathways. This inhibition can lead to therapeutic effects or pesticidal actions depending on the application.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has been investigated for its effectiveness against various microbial strains, showing potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, contributing to ongoing research in cancer therapeutics .

- Inhibition of Enzymatic Activity : It has been noted for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for drug development and therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various microbial strains | , |

| Anticancer | Potential anticancer properties | , |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | , |

Case Study: Anticancer Properties

A study highlighted the potential of this compound derivatives in cancer treatment. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of this compound. Studies have indicated that certain dithiocarbamates, structurally related compounds, may exhibit neurotoxic effects when combined with other agents. Therefore, understanding the safety profile is crucial for its application in pharmaceuticals and agriculture .

Propriétés

IUPAC Name |

(4-acetamidophenyl) N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-4-15(5-2)13(17)18-12-8-6-11(7-9-12)14-10(3)16/h6-9H,4-5H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWSBARMBBQBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=C(C=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.